molecular formula C11H12ClNO2 B11768568 3-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid

3-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B11768568
M. Wt: 225.67 g/mol
InChI Key: QIBZEXXHYMVLJE-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol This compound features a pyrrolidine ring substituted with a 3-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the efficient synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory settings, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving pyrrolidine derivatives.

    Industry: The compound can be used in the development of new materials and chemical processes, leveraging its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to fit into various biological receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 3-chlorophenyl group and the carboxylic acid functionality, which confer specific chemical and biological properties. These features make it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

3-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H12ClNO2/c12-9-3-1-2-8(6-9)11(10(14)15)4-5-13-7-11/h1-3,6,13H,4-5,7H2,(H,14,15)

InChI Key

QIBZEXXHYMVLJE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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